molecular formula C16H15ClN2O3 B4748719 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzamide

3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzamide

Cat. No. B4748719
M. Wt: 318.75 g/mol
InChI Key: FSRNIAMVVNLVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzamide, also known as GW 501516, is a synthetic drug that has been extensively studied for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to improve lipid metabolism, increase insulin sensitivity, and enhance endurance performance in animal studies.

Mechanism of Action

3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzamide 501516 works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and energy expenditure. Activation of PPARδ leads to increased fatty acid oxidation, decreased triglyceride synthesis, and improved insulin sensitivity.
Biochemical and Physiological Effects:
This compound 501516 has been shown to improve lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in triglyceride synthesis. It also increases insulin sensitivity by improving glucose uptake and utilization in skeletal muscle. In addition, this compound 501516 has been shown to enhance endurance performance by increasing the expression of genes involved in mitochondrial biogenesis and oxidative metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzamide 501516 in lab experiments is its specificity for PPARδ, which allows for targeted modulation of lipid metabolism and glucose homeostasis. However, one limitation is its potential for off-target effects, which may complicate interpretation of results.

Future Directions

Future research on 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzamide 501516 may focus on its potential therapeutic applications in metabolic disorders, cardiovascular diseases, neurodegenerative disorders, and cancer. In addition, further investigation is needed to fully understand the mechanisms underlying its effects on lipid metabolism, glucose homeostasis, and endurance performance. Finally, studies on the safety and potential side effects of this compound 501516 are needed to determine its suitability for clinical use.

Scientific Research Applications

3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzamide 501516 has been extensively studied for its potential therapeutic applications in metabolic disorders. In animal studies, it has been shown to improve lipid metabolism, increase insulin sensitivity, and enhance endurance performance. It has also been investigated for its potential use in treating cardiovascular diseases, neurodegenerative disorders, and cancer.

properties

IUPAC Name

3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-10-7-12(17)5-6-14(10)22-9-15(20)19-13-4-2-3-11(8-13)16(18)21/h2-8H,9H2,1H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRNIAMVVNLVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzamide
Reactant of Route 2
Reactant of Route 2
3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzamide
Reactant of Route 3
Reactant of Route 3
3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzamide
Reactant of Route 5
Reactant of Route 5
3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzamide
Reactant of Route 6
3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.